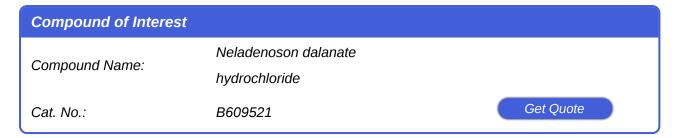


Neladenoson in HFrEF vs. HFpEF: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the clinical trial data for neladenoson, a partial adenosine A1 receptor agonist, reveals a challenging landscape for its development in both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). Despite a promising mechanism of action, the Phase IIb clinical trials, PANTHEON for HFrEF and PANACHE for HFpEF, failed to meet their primary endpoints, raising significant questions about the therapeutic efficacy of this novel agent in broad heart failure populations.

Neladenoson bialanate, the prodrug of neladenoson, was developed as a potential treatment for chronic heart failure. Its proposed benefits stemmed from its action as a partial agonist of the adenosine A1 receptor, which was anticipated to improve mitochondrial function, enhance energy substrate utilization, and promote reverse ventricular remodeling without causing the significant side effects associated with full adenosine A1 receptor agonists, such as bradycardia and atrioventricular block.[1][2] The drug was investigated in two major clinical trials to assess its efficacy and safety in distinct heart failure patient populations.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PANTHEON (HFrEF) and PANACHE (HFpEF) trials.

Table 1: PANTHEON Trial - Efficacy Endpoints in HFrEF Patients at 20 Weeks[3]



Endpoint	Placebo	Neladeno son (5 mg)	Neladeno son (10 mg)	Neladeno son (20 mg)	Neladeno son (30 mg)	Neladeno son (40 mg)
Change in LVEF (%)	-	-	-	-	-	-
Change in NT-proBNP (ng/L)	-	-	-	-	-	-
CV Mortality, HF Hospitaliza tion, or Urgent HF Visit (No. of participants)	-	-	-	-	-	-
Change in hs-TNT (ng/L)	-	-	-	-	-	-

Detailed quantitative data for changes in LVEF and NT-proBNP were not specified as dose-dependent favorable effects were not observed.[3]

Table 2: PANACHE Trial - Efficacy Endpoints in HFpEF Patients at 20 Weeks[4][5][6][7][8][9]



Endpoint	Placebo	Neladeno son (5 mg)	Neladeno son (10 mg)	Neladeno son (20 mg)	Neladeno son (30 mg)	Neladeno son (40 mg)
Change in 6-Minute Walk Test Distance (meters)	0.2	19.4	29.4	13.8	16.3	13.0
Change in	No	No	No	No	No	No
NT-proBNP	significant	significant	significant	significant	significant	significant
(pg/mL)	change	change	change	change	change	change
Change in	No	No	No	No	No	No
hs-TNT	significant	significant	significant	significant	significant	significant
(ng/L)	change	change	change	change	change	change
Change in Kansas City Cardiomyo pathy Questionna ire (KCCQ) Score	No	No	No	No	No	No
	significant	significant	significant	significant	significant	significant
	change	change	change	change	change	change

Experimental Protocols

The clinical trials for neladenoson employed rigorous methodologies to assess its safety and efficacy.

PANTHEON (HFrEF) Trial Protocol Summary:[1][3][10]

- Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.
- Participant Profile: Patients with chronic HFrEF (LVEF < 40%), NYHA class II-IV. Patients with acute decompensated heart failure within the past 4 weeks were excluded.



- Intervention: Patients were randomized to receive once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks, in addition to standard HFrEF therapy.
- Primary Endpoints:
 - Change from baseline in Left Ventricular Ejection Fraction (LVEF) as measured by echocardiography.
 - Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP).
- Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin
 T (hs-TNT), and a composite of cardiovascular (CV) mortality, heart failure (HF)
 hospitalization, or urgent visits for HF.

PANACHE (HFpEF) Trial Protocol Summary:[1][5][11]

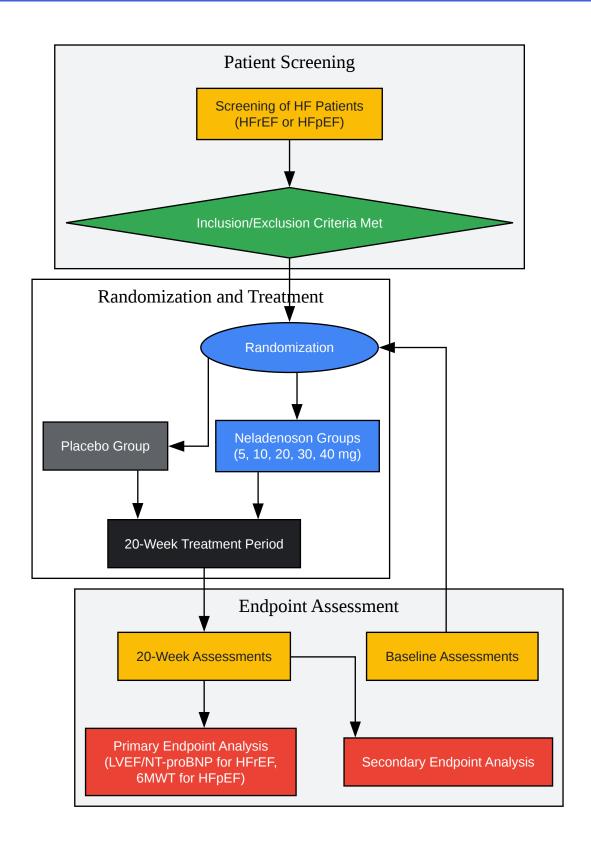
- Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-finding trial.
- Participant Profile: Patients with chronic HFpEF (LVEF ≥ 45%), NYHA class II-III, and elevated NT-proBNP levels. Patients with an inability to exercise were excluded.
- Intervention: Patients were randomized to receive once-daily oral doses of neladenoson bialanate (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks.
- Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.
- Secondary Endpoints: Included changes in daily activity intensity (measured by accelerometry), NT-proBNP, hs-TNT, and health-related quality of life assessed by the Kansas City Cardiomyopathy Questionnaire (KCCQ).

Signaling Pathway and Experimental Workflow

The therapeutic rationale for neladenoson is based on its interaction with the adenosine A1 receptor and downstream signaling pathways.

Caption: Proposed signaling pathway of neladenoson.





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